molecular formula C8H16O3 B12789867 Anm5NW6ldb CAS No. 150921-32-7

Anm5NW6ldb

Cat. No.: B12789867
CAS No.: 150921-32-7
M. Wt: 160.21 g/mol
InChI Key: ZLKHNURELCONBB-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan, 2,5-diethoxytetrahydro-, trans-(+)- . It is a derivative of furan, a heterocyclic organic compound. The molecular formula of this compound is C8H16O3 , and it has a molecular weight of 160.2108 g/mol . This compound is characterized by its two ethoxy groups attached to the tetrahydrofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan, 2,5-diethoxytetrahydro-, trans-(+)- typically involves the reaction of furan with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ethoxy groups .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Furan, 2,5-diethoxytetrahydro-, trans-(+)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furans and dihydrofurans, depending on the specific reagents and conditions used .

Scientific Research Applications

Furan, 2,5-diethoxytetrahydro-, trans-(+)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Furan, 2,5-diethoxytetrahydro-, trans-(+)- involves its interaction with specific molecular targets. The ethoxy groups enhance its reactivity, allowing it to participate in various chemical reactions. The pathways involved include nucleophilic attack and electrophilic addition, which facilitate the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan, 2,5-diethoxytetrahydro-, trans-(+)- is unique due to its specific stereochemistry and the presence of ethoxy groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

150921-32-7

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

(2S,5S)-2,5-diethoxyoxolane

InChI

InChI=1S/C8H16O3/c1-3-9-7-5-6-8(11-7)10-4-2/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1

InChI Key

ZLKHNURELCONBB-YUMQZZPRSA-N

Isomeric SMILES

CCO[C@@H]1CC[C@H](O1)OCC

Canonical SMILES

CCOC1CCC(O1)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.